

Orbifloxacin-d4 CAS number and chemical structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Orbifloxacin-d4**

Cat. No.: **B15560664**

[Get Quote](#)

In-Depth Technical Guide to Orbifloxacin-d4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Orbifloxacin-d4**, a deuterated analog of the fluoroquinolone antibiotic Orbifloxacin. This document details its chemical identity, including its CAS number and structure, and summarizes available data on its synthesis, mechanism of action, and analytical characterization. While specific experimental protocols for the synthesis and detailed quantitative data for **Orbifloxacin-d4** are not extensively available in publicly accessible literature, this guide compiles the most relevant information on its parent compound, Orbifloxacin, and discusses the known effects of deuterium substitution on pharmaceutical compounds. This information is intended to serve as a valuable resource for researchers and professionals engaged in drug development and analysis.

Chemical Identity and Structure

Orbifloxacin-d4 is the deuterated form of Orbifloxacin, a synthetic broad-spectrum fluoroquinolone antibiotic. The deuterium labeling is on the cyclopropyl group.

Table 1: Chemical and Physical Properties of **Orbifloxacin-d4**

Property	Value
Chemical Name	1-(cyclopropyl-d4)-7-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-5,6,8-trifluoro-4-oxoquinoline-3-carboxylic acid
CAS Number	2714415-07-1 [1]
Molecular Formula	C ₁₉ H ₁₆ D ₄ F ₃ N ₃ O ₃
Molecular Weight	399.42 g/mol
Canonical SMILES	C[C@H]1CN(C--INVALID-LINK--C)c2c(c(c3c(c2F)n(cc(c3=O)C(=O)O)C4C([2H])C4([2H])[2H])F)F

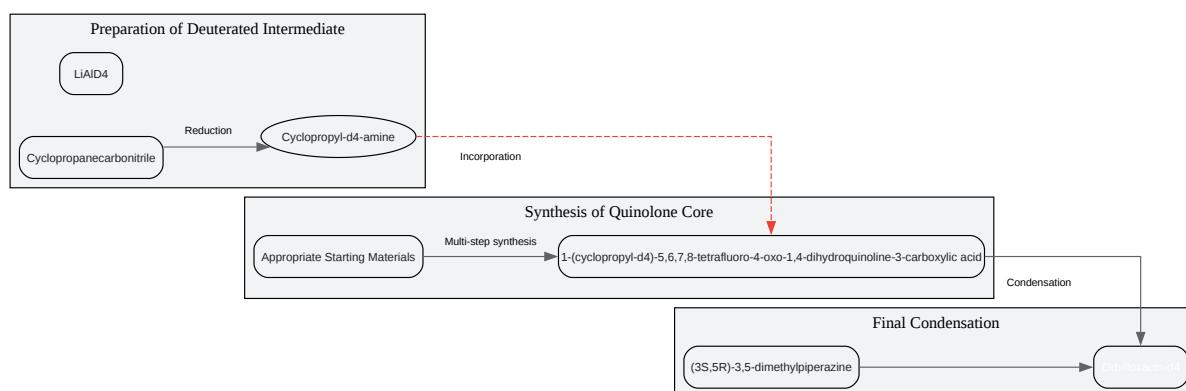
Chemical Structure:

Caption: Chemical structure of **Orbifloxacin-d4**, indicating the positions of the four deuterium atoms on the cyclopropyl ring.

Synthesis

A specific, detailed experimental protocol for the synthesis of **Orbifloxacin-d4** is not readily available in the peer-reviewed literature. However, a plausible synthetic route can be inferred from the known synthesis of Orbifloxacin and general methods for introducing deuterium into organic molecules.

The synthesis of Orbifloxacin typically involves the reaction of a quinolone core with a substituted piperazine. To produce **Orbifloxacin-d4**, a deuterated cyclopropylamine (cyclopropyl-d4-amine) would likely be used as a key starting material or intermediate.


General Synthetic Approach for Orbifloxacin (Adaptable for **Orbifloxacin-d4**):

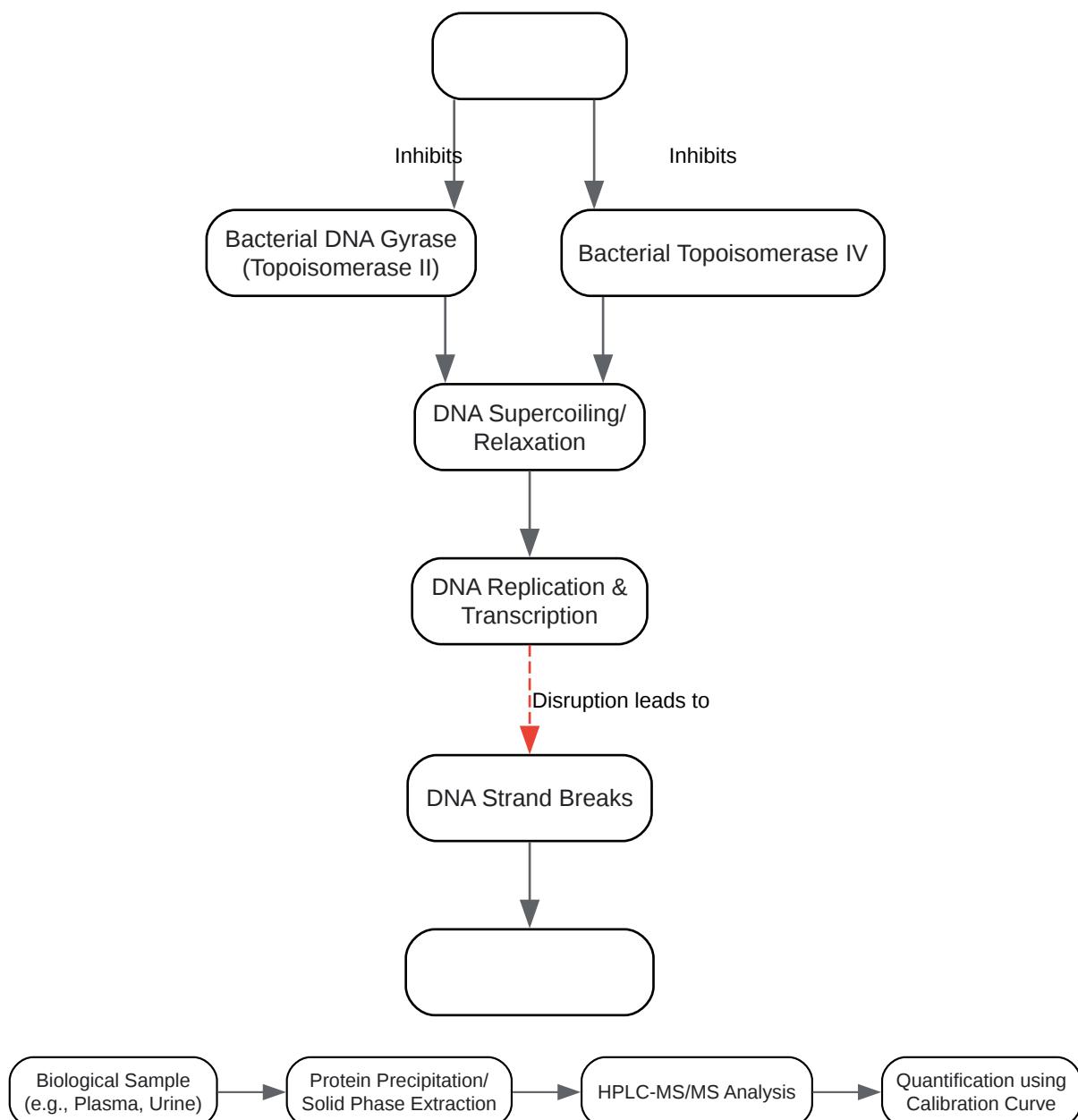
A common synthetic route for Orbifloxacin involves the following key steps:

- Synthesis of the Quinolone Core: Preparation of 1-cyclopropyl-5,6,7,8-tetrafluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
- Condensation Reaction: Reaction of the quinolone core with (3S,5R)-3,5-dimethylpiperazine.

To synthesize **Orbifloxacin-d4**, step 1 would be modified to utilize a deuterated cyclopropylamine. The synthesis of cyclopropyl-d4-amine can be achieved through various methods, such as the reduction of cyclopropanecarbonitrile with a deuterium source like lithium aluminum deuteride (LiAlD₄).

Logical Flow of a Potential Synthesis for **Orbifloxacin-d4**:

[Click to download full resolution via product page](#)


Caption: Potential synthetic workflow for **Orbifloxacin-d4**.

Mechanism of Action

The mechanism of action of **Orbifloxacin-d4** is expected to be identical to that of its non-deuterated counterpart, Orbifloxacin. As a fluoroquinolone antibiotic, it targets bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.

By inhibiting these enzymes, Orbifloxacin disrupts the supercoiling and uncoiling of bacterial DNA, leading to strand breakage and ultimately, bacterial cell death. The selectivity for bacterial enzymes over their mammalian counterparts ensures a favorable therapeutic index.

Signaling Pathway of Fluoroquinolone Action:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. books.moswrat.com [books.moswrat.com]
- To cite this document: BenchChem. [Orbifloxacin-d4 CAS number and chemical structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15560664#orbifloxacin-d4-cas-number-and-chemical-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com